![molecular formula C20H17FN4O B2367261 1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-27-4](/img/structure/B2367261.png)
1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as 'Compound A' and has been extensively studied for its potential medical applications.
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one belongs to a class of pyrazolo[3,4-d]pyrimidine-4-one derivatives. These compounds have been synthesized and shown to possess herbicidal activity. Specifically, some derivatives exhibited significant inhibition activities against the roots of plants like Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).
Antimicrobial and Anticancer Properties
This compound is also related to pyrazolo[3,4-d]pyrimidin-4-one derivatives that have been evaluated for their antimicrobial and anticancer activities. Certain derivatives have shown higher anticancer activity than standard drugs and possess significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis for Biological Applications
The compound is part of a broader category of pyrazolo[3,4-d]pyrimidines, which have been synthesized for various biological applications. For instance, certain novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been created through cycloaddition, indicating potential for diverse biological activities (Rahmouni et al., 2014).
Research in Pharmacological Properties
In the realm of pharmacology, pyrazolo[3,4-d]pyrimidines, including compounds structurally related to 1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, have shown potential as A1 adenosine receptor affinity agents. Such properties make them significant in the study of receptor-mediated pharmacological effects (Harden, Quinn, & Scammells, 1991).
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-6-7-18(14(2)8-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-3-5-16(21)9-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMTXQCPZKFHAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

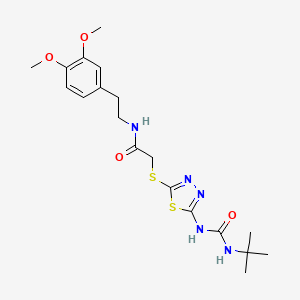

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)
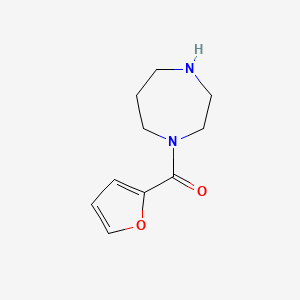
![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2367182.png)
![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)
![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)
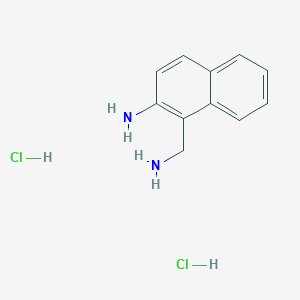
![2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2367192.png)
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)
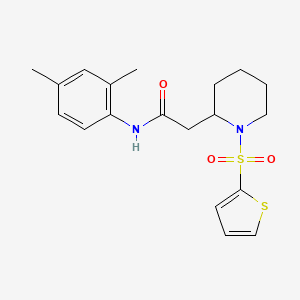

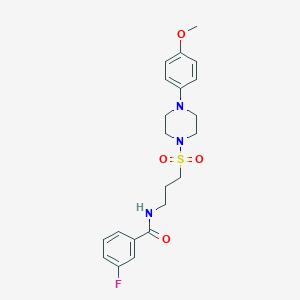
![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)